molecular formula C20H16ClF2N5OS B4365573 3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4365573
M. Wt: 447.9 g/mol
InChI Key: DBFDPYVBHBHGQY-UHFFFAOYSA-N
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Description

3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

3-amino-N-(1-benzyl-4-chloropyrazol-3-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N5OS/c1-10-7-13(17(22)23)25-20-14(10)15(24)16(30-20)19(29)26-18-12(21)9-28(27-18)8-11-5-3-2-4-6-11/h2-7,9,17H,8,24H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDPYVBHBHGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions Subsequent steps involve the formation of the pyrazole ring and the attachment of the benzyl and chloro substituents

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods could be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives and pyrazole-containing molecules. Examples include:

  • 3-amino-1H-pyrazol-4-yl)phenylMethanone
  • Various substituted imidazoles

Uniqueness

What sets 3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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